molecular formula C14H9F3O3 B6378879 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol CAS No. 1018959-57-3

2-Formyl-4-(4-trifluoromethoxyphenyl)phenol

Cat. No.: B6378879
CAS No.: 1018959-57-3
M. Wt: 282.21 g/mol
InChI Key: MNZTUIOKBNNZAE-UHFFFAOYSA-N
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Description

2-Formyl-4-(4-trifluoromethoxyphenyl)phenol is a specialized chemical compound with a unique molecular structure It is characterized by the presence of a formyl group and a trifluoromethoxyphenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)phenylboronic acid and 2-formylphenol.

    Coupling Reaction: A Suzuki-Miyaura cross-coupling reaction is employed to couple the 4-(trifluoromethoxy)phenylboronic acid with 2-formylphenol. This reaction is catalyzed by a palladium catalyst and requires a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-(4-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-Carboxy-4-(4-trifluoromethoxyphenyl)phenol.

    Reduction: 2-Hydroxymethyl-4-(4-trifluoromethoxyphenyl)phenol.

    Substitution: 2-Formyl-4-(4-trifluoromethoxyphenyl)-5-nitrophenol.

Scientific Research Applications

2-Formyl-4-(4-trifluoromethoxyphenyl)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenylboronic acid
  • 4-(Trifluoromethoxy)aniline
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

2-Formyl-4-(4-trifluoromethoxyphenyl)phenol is unique due to the presence of both a formyl group and a trifluoromethoxyphenyl group on the phenol ring. This combination imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-4-1-9(2-5-12)10-3-6-13(19)11(7-10)8-18/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZTUIOKBNNZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685336
Record name 4-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018959-57-3
Record name 4-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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